2-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide
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Overview
Description
Telcagepant, also known by its code name MK-0974, is a calcitonin gene-related peptide receptor antagonist. It was developed by Merck & Co. for the acute treatment and prevention of migraines. The compound showed promise in clinical trials but was eventually discontinued due to concerns about liver toxicity .
Preparation Methods
The synthesis of Telcagepant involves several steps, starting with the preparation of key intermediates. One efficient synthesis route includes the manufacture of the caprolactam intermediate (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one . This intermediate is then further processed to yield Telcagepant. Industrial production methods often involve lipid-based formulations to address the compound’s poor water solubility .
Chemical Reactions Analysis
Telcagepant undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Scientific Research Applications
Telcagepant has been extensively studied for its potential in treating migraines. It acts as an antagonist of the calcitonin gene-related peptide receptor, which plays a crucial role in the pathophysiology of migraines . Clinical trials demonstrated its efficacy in providing pain relief and reducing the frequency of migraine attacks . Additionally, Telcagepant has been investigated for its potential use in other painful conditions .
Mechanism of Action
Telcagepant blocks the binding of calcitonin gene-related peptide to its receptors in the central and peripheral nervous systems. This inhibition prevents the transmission of pain signals that lead to migraine headaches . The primary molecular targets are the calcitonin gene-related peptide type 1 receptor and its associated pathways .
Comparison with Similar Compounds
Telcagepant belongs to a class of compounds known as gepants, which are small molecule antagonists of the calcitonin gene-related peptide receptor. Similar compounds include:
- Rimegepant
- Ubrogepant
- Zavegepant These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and side effect profiles . Telcagepant’s uniqueness lies in its specific chemical structure and its initial promise in clinical trials before its discontinuation due to liver toxicity concerns .
Properties
Molecular Formula |
C26H27F5N6O3 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C26H27F5N6O3/c27-18-4-1-3-16(21(18)28)14-6-7-17(23(38)35(12-14)13-26(29,30)31)20-11-15(8-10-36(20)24(32)39)37-22-19(34-25(37)40)5-2-9-33-22/h1-5,9,14-15,17,20H,6-8,10-13H2,(H2,32,39)(H,34,40)/t14-,15?,17-,20?/m1/s1 |
InChI Key |
IGPJIPJVBAUGIU-IVSQAGSJSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)C3CC(CCN3C(=O)N)N4C5=C(C=CC=N5)NC4=O |
Canonical SMILES |
C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)C3CC(CCN3C(=O)N)N4C5=C(C=CC=N5)NC4=O |
Origin of Product |
United States |
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